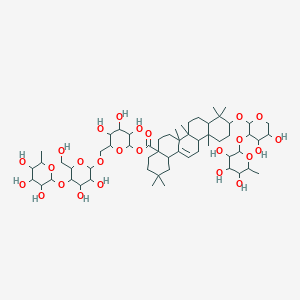

ヘデラサポニンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Hederasaponin B has several scientific research applications:

Antiviral Activity: Hederasaponin B has shown significant antiviral activity against enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect.

Antioxidant Properties: It exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

Surfactant Properties: Due to its surface activity, hederasaponin B can be used as a natural surfactant in various industrial applications.

作用機序

Hederasaponin B exerts its antiviral effects by inhibiting the viral capsid protein synthesis, thereby reducing the formation of a visible cytopathic effect . It also reduces the expression of the viral structural capsid protein VP2 . The molecular targets and pathways involved include the viral replication machinery and host cell pathways that facilitate viral entry and replication.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Hederasaponin B interacts with various biomolecules, contributing to its diverse biochemical properties. It has been found to have a lower critical micelle concentration (cmc) value compared to similar compounds, indicating its hydrophilic nature . This property allows Hederasaponin B to form colloidal solutions in an aqueous environment, which is a key characteristic of saponins .

Cellular Effects

Hederasaponin B has been shown to exhibit significant antiviral activity against Enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect (CPE) . This suggests that Hederasaponin B can influence cell function and impact cellular processes.

Molecular Mechanism

The molecular mechanism of Hederasaponin B involves the inhibition of viral capsid protein synthesis . This is evidenced by the observed reduction in the expression of the viral VP2 protein when cells are treated with Hederasaponin B .

Temporal Effects in Laboratory Settings

Its significant antiviral activity against various subgenotypes of Enterovirus 71 suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It has been suggested that deglycosylation is a main metabolic pathway for Hederasaponin B .

準備方法

Hederasaponin B can be extracted from Hedera helix leaves using a novel, cost-effective method involving sonication in 90% methanol . The extraction process involves sonication of dried and powdered leaves in 90% methanol for 15 minutes, repeated four times . The extract is then purified using reverse phase column chromatography .

化学反応の分析

Hederasaponin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Hederasaponin B is structurally similar to other triterpene saponins such as hederacoside C and alpha-hederin .

Hederacoside C: Differs from hederasaponin B by the presence of a hydroxyl group at the carbon 23 of the aglycon.

Alpha-Hederin: More lipophilic compared to hederasaponin B and has a greater surface tension value.

These structural differences contribute to variations in their physicochemical properties and biological activities.

特性

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36284-77-2 |

Source

|

| Record name | Eleutheroside M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:

ANone: Hederasaponin B is an oleanane-type triterpenoid saponin. Its structural characteristics are:

- Spectroscopic Data: The structure of Hederasaponin B has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]

ANone: While specific studies on the material compatibility of Hederasaponin B are limited, its presence in various plant extracts suggests compatibility with natural matrices.

ANone: Based on the available research, Hederasaponin B is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.

A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of Hederasaponin B with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified Hederasaponin B as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

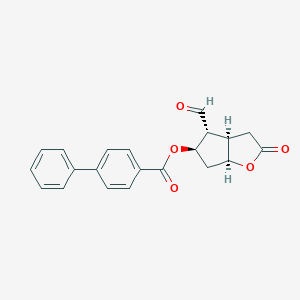

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)